molecular formula C7H7NO2S2 B13224031 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide

Cat. No.: B13224031
M. Wt: 201.3 g/mol
InChI Key: DRATVQIGCSGVRC-UHFFFAOYSA-N
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Description

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[3,4-b][1,4]dioxine derivative with a thiocarbonyl reagent under controlled temperature and solvent conditions . The reaction conditions often require an inert atmosphere and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbonitrile
  • 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxylic acid
  • 3,4-Ethylenedioxythiophene

Uniqueness

2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the thiocarbonyl functionality .

Properties

Molecular Formula

C7H7NO2S2

Molecular Weight

201.3 g/mol

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbothioamide

InChI

InChI=1S/C7H7NO2S2/c8-7(11)6-5-4(3-12-6)9-1-2-10-5/h3H,1-2H2,(H2,8,11)

InChI Key

DRATVQIGCSGVRC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC=C2O1)C(=S)N

Origin of Product

United States

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